5-chloro-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c12-10-3-2-9(17-10)11(16)14-4-1-6-15-7-5-13-8-15/h2-3,5,7-8H,1,4,6H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTXFPQXVFJISE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCNC(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823812 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Propyl Chain: The imidazole ring is then alkylated with a propyl halide under basic conditions to form 3-(1H-imidazol-1-yl)propylamine.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide can undergo various types of chemical reactions:
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiophenes.
Scientific Research Applications
5-Chloro-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide is a compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, mechanisms of action, and relevant case studies.
Structure and Composition
- Molecular Formula : C₁₈H₁₈ClN₃O₂S
- Molecular Weight : 357.87 g/mol
- CAS Number : 1215807-18-3
Physical Characteristics
- The compound is typically characterized by its thiophene core, which is known for its biological activity, and an imidazole moiety that enhances its pharmacological properties.
Pharmacological Studies
This compound has been investigated for its potential as a therapeutic agent due to its ability to modulate various biological pathways.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures to this compound exhibit antimicrobial properties. The imidazole ring is known for its activity against various pathogens, suggesting that this compound could be explored for developing new antibiotics or antifungal agents .
Cancer Research
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .
Neuroprotective Effects
There is emerging evidence that compounds containing imidazole and thiophene moieties can exert neuroprotective effects. These effects may be attributed to their ability to cross the blood-brain barrier and modulate neurotransmitter systems, offering potential therapeutic avenues for neurodegenerative diseases .
Case Studies
Mechanism of Action
The mechanism of action of 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cell membranes, disrupting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiophene Ring
5-Ethyl-N-[3-(1H-Imidazol-1-yl)Propyl]Thiophene-2-Carboxamide
- Molecular Formula : C₁₃H₁₇N₃OS
- Molecular Weight : 263.36 g/mol
- Key Difference : The 5-ethyl group replaces chlorine, increasing lipophilicity (logP ~2.8 vs. ~2.3 for chloro) .
- Implications : Enhanced membrane permeability but reduced electrophilicity compared to the chloro analog.
4,5-Dibromo-N-[3-(1H-Imidazol-1-yl)Propyl]Thiophene-2-Carboxamide
Core Heterocycle Modifications
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-Imidazol-1-yl)Propylidene]-N-(2-Chlorophenyl)Hydrazinecarboxamide
- Key Difference : Incorporates a benzodioxol ring and hydrazinecarboxamide group instead of thiophene.
- Structural Impact : Extended conjugation and additional hydrogen-bonding sites from the hydrazine moiety .
- Synthesis : Confirmed via single-crystal X-ray analysis using SHELX programs .
5-(3-Phenylpropyl)-N-(2-Chlorophenyl)-1,3,4-Thiadiazole-2-Amine
Side Chain and Functional Group Variations
N-(2-Chloro-6-Methylphenyl)-2-[3-[[3-(1H-Imidazol-1-yl)-5-Thiazolecarboxamidoyl]Propyl]Amino]Phenylamine Sulfonyl
- Key Difference : Thiazole core with a sulfonyl group and methylphenyl substituent.
- Implications : Sulfonyl groups enhance solubility in polar solvents but may reduce bioavailability .
N~1~-(2-Chloropyridin-3-yl)-N~2~-[3-(1H-Imidazol-1-yl)Propyl]Ethanediamide
Structural and Analytical Insights
- Crystallography : Compounds like the benzodioxol derivative () were structurally validated using SHELXL and ORTEP-III, ensuring accurate conformational assignments .
- Synthetic Routes : Thiophene derivatives often employ carboxamide coupling, while thiadiazoles require POCl₃-mediated cyclization (e.g., ) .
Comparative Data Table
Q & A
Q. Methodological Optimization :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in amidation steps .
- Catalysts : Use potassium carbonate (K₂CO₃) or triethylamine (TEA) to deprotonate intermediates and accelerate coupling .
- Temperature control : Reflux conditions (90–100°C) improve yields in cyclization steps .
- Computational screening : Employ quantum chemical calculations to predict optimal reaction pathways and reduce trial-and-error experimentation .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Thiophene functionalization | POCl₃, reflux (90°C), pH adjustment to 8–9 | |
| Imidazole conjugation | K₂CO₃, DMF, 80°C, 12 hours | |
| Purification | Recrystallization (DMSO/water) |
How should researchers characterize the purity and structural integrity of this compound?
Basic Research Question
Analytical Workflow :
Q. Advanced Tip :
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions .
What strategies are effective for evaluating bioactivity and target selectivity in vitro?
Advanced Research Question
Methodological Framework :
- Enzyme inhibition assays : Test against COX-1/2 or kinases using fluorometric/colorimetric substrates (e.g., IC₅₀ determination) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .
- Molecular docking : Perform in silico studies with AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 active site) .
Q. Data Contradiction Analysis :
- Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvation effects or protein flexibility. Cross-validate with molecular dynamics simulations .
How can computational methods predict reactivity and guide synthesis optimization?
Advanced Research Question
Computational Tools :
- Reaction path search : Use density functional theory (DFT) to identify transition states and intermediates in key steps (e.g., imidazole conjugation) .
- Solvent effects modeling : Apply COSMO-RS to predict solubility and reaction yields in different solvents .
- Machine learning : Train models on existing reaction datasets to recommend optimal conditions (e.g., temperature, catalyst) .
Q. Case Study :
- A study on thiophene derivatives demonstrated that DFT-guided optimization reduced reaction development time by 40% compared to traditional methods .
What are the challenges in establishing structure-activity relationships (SAR) for this compound?
Advanced Research Question
Methodological Challenges :
- Synthetic variability : Minor structural changes (e.g., substituents on the imidazole or thiophene) require re-optimization of reaction conditions .
- Bioactivity noise : Off-target effects from the imidazole moiety may complicate SAR interpretation. Use isoform-specific assays (e.g., COX-1 vs. COX-2) to isolate effects .
Q. Table 2: Key SAR Observations
| Modification Site | Bioactivity Trend | Reference |
|---|---|---|
| Thiophene-Cl substitution | Increased COX-2 selectivity | |
| Imidazole N-alkylation | Reduced cytotoxicity | |
| Propyl linker elongation | Lower binding affinity |
How can researchers address discrepancies in spectroscopic data across studies?
Advanced Research Question
Resolution Strategies :
- Standardized protocols : Adopt uniform NMR solvent systems (e.g., DMSO-d₆ vs. CDCl₃) to minimize chemical shift variability .
- Cross-lab validation : Collaborate with independent labs to replicate spectral data .
- Advanced techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex spectra .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
